molecular formula C12H16N2O B12010326 N-(Propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide CAS No. 61589-24-0

N-(Propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide

Cat. No.: B12010326
CAS No.: 61589-24-0
M. Wt: 204.27 g/mol
InChI Key: GSBHWFRJIBYTAD-UHFFFAOYSA-N
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Description

N-(Propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide: is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide typically involves the reaction of 2,3-dihydro-1H-indole-1-carboxylic acid with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(Propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(Propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery .

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a valuable lead compound in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of N-(Propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-(Propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide is unique due to its indole core structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it offers a versatile platform for the development of new bioactive molecules and materials .

Properties

CAS No.

61589-24-0

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-propan-2-yl-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C12H16N2O/c1-9(2)13-12(15)14-8-7-10-5-3-4-6-11(10)14/h3-6,9H,7-8H2,1-2H3,(H,13,15)

InChI Key

GSBHWFRJIBYTAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N1CCC2=CC=CC=C21

Origin of Product

United States

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